molecular formula C9H9ClOS B14040420 1-(5-Chloro-2-mercaptophenyl)propan-2-one

1-(5-Chloro-2-mercaptophenyl)propan-2-one

Cat. No.: B14040420
M. Wt: 200.69 g/mol
InChI Key: RTYHNMBWZZSSDY-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9ClOS It is characterized by the presence of a chlorine atom, a mercapto group, and a propanone moiety attached to a phenyl ring

Preparation Methods

The synthesis of 1-(5-Chloro-2-mercaptophenyl)propan-2-one typically involves the reaction of 5-chloro-2-mercaptobenzaldehyde with acetone under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-(5-Chloro-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.

Scientific Research Applications

1-(5-Chloro-2-mercaptophenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The chlorine atom and carbonyl group can also participate in interactions with biological molecules, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar compounds to 1-(5-Chloro-2-mercaptophenyl)propan-2-one include:

    1-(5-Chloro-2-hydroxyphenyl)propan-2-one: Differing by the presence of a hydroxy group instead of a mercapto group.

    1-(5-Bromo-2-mercaptophenyl)propan-2-one: Differing by the presence of a bromine atom instead of a chlorine atom.

    1-(5-Chloro-2-mercaptophenyl)ethanone: Differing by the presence of an ethanone moiety instead of a propanone moiety.

Properties

Molecular Formula

C9H9ClOS

Molecular Weight

200.69 g/mol

IUPAC Name

1-(5-chloro-2-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H9ClOS/c1-6(11)4-7-5-8(10)2-3-9(7)12/h2-3,5,12H,4H2,1H3

InChI Key

RTYHNMBWZZSSDY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)Cl)S

Origin of Product

United States

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